molecular formula C18H15NO4 B11327195 2-methyl-4-(2-oxo-2-phenylethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione

2-methyl-4-(2-oxo-2-phenylethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B11327195
M. Wt: 309.3 g/mol
InChI Key: KLALBVRANMPXKC-UHFFFAOYSA-N
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Description

2-methyl-4-(2-oxo-2-phenylethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound belonging to the benzoxazepine family This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with a phenyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(2-oxo-2-phenylethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactions. One common method starts with the condensation of 2-aminophenol with an appropriate ketone to form the benzoxazepine ring. This is followed by the introduction of the phenyl group through Friedel-Crafts acylation. The final step involves the oxidation of the intermediate compound to introduce the ketone functional group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions such as temperature, pressure, and the use of catalysts can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(2-oxo-2-phenylethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-methyl-4-(2-oxo-2-phenylethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-methyl-4-(2-oxo-2-phenylethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-(2-oxo-2-phenylethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione: shares similarities with other benzoxazepine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoxazepine ring with a phenyl group and a ketone functional group makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

2-methyl-4-phenacyl-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C18H15NO4/c1-12-17(21)19(11-15(20)13-7-3-2-4-8-13)18(22)14-9-5-6-10-16(14)23-12/h2-10,12H,11H2,1H3

InChI Key

KLALBVRANMPXKC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=CC=C3

Origin of Product

United States

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